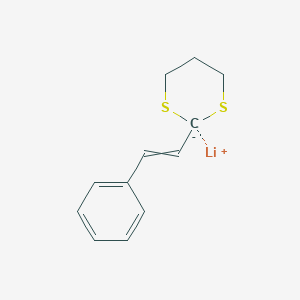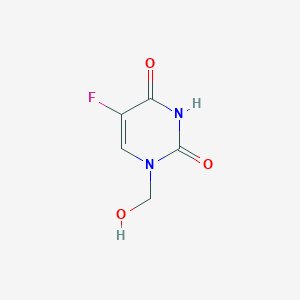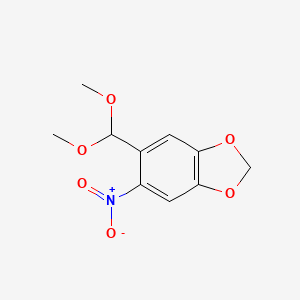
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a dimethoxymethyl group and a nitro group attached to a benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the dimethoxymethyl group. One common method involves the nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid to yield 6-nitro-1,3-benzodioxole. This intermediate is then reacted with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to yield the corresponding aldehyde and methanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the cleavage of the dimethoxymethyl group.
Major Products Formed
Reduction: 5-(Aminomethyl)-6-nitro-2H-1,3-benzodioxole.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Hydrolysis: 5-Formyl-6-nitro-2H-1,3-benzodioxole and methanol.
科学的研究の応用
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
作用機序
The mechanism of action of 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The dimethoxymethyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simple acetal used as a solvent and reagent in organic synthesis.
5-Formyl-2’-deoxyuridine: A derivative used in biochemical studies.
Uniqueness
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole is unique due to the presence of both a nitro group and a dimethoxymethyl group on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
103471-62-1 |
|---|---|
分子式 |
C10H11NO6 |
分子量 |
241.20 g/mol |
IUPAC名 |
5-(dimethoxymethyl)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C10H11NO6/c1-14-10(15-2)6-3-8-9(17-5-16-8)4-7(6)11(12)13/h3-4,10H,5H2,1-2H3 |
InChIキー |
SODOKPMFCAQEJD-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


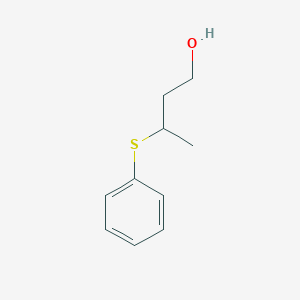
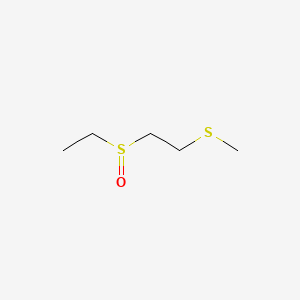
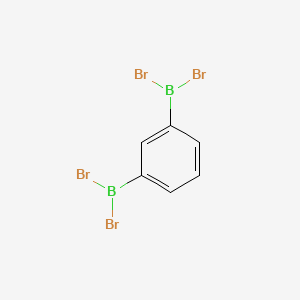
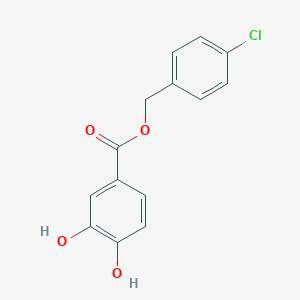
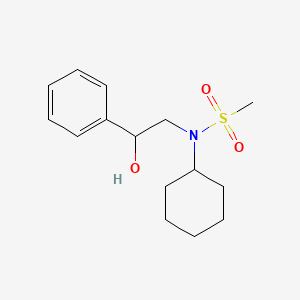

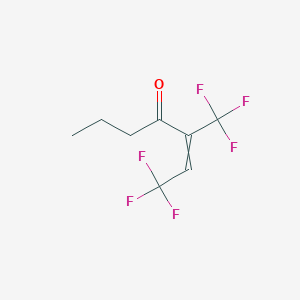
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
